molecular formula C6H4Cl3N B1297100 2-Chloro-5-(dichloromethyl)pyridine CAS No. 72637-18-4

2-Chloro-5-(dichloromethyl)pyridine

Cat. No.: B1297100
CAS No.: 72637-18-4
M. Wt: 196.5 g/mol
InChI Key: WFTIMXPPHQSLAE-UHFFFAOYSA-N
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Description

2-Chloro-5-(dichloromethyl)pyridine: is an organic compound with the molecular formula C6H4Cl3N. It is a chlorinated derivative of pyridine and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a dichloromethyl group attached to the pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(dichloromethyl)pyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the following steps :

    Starting Material: 2-chloro-5-methylpyridine is used as the starting material.

    Solvent: Carbon tetrachloride is used as the solvent.

    Catalyst: Azadiisobutylnitrie is used as a catalyst.

    Reaction Conditions: The reaction is carried out in an airlift recirculating reactor at a temperature of 70-80°C.

    Chlorination: Dry chlorine gas is introduced into the reactor under micro negative pressure, and the reaction is monitored using gas-phase chromatography.

This method is advantageous due to its efficiency, reduced chlorine gas consumption, and shorter reaction time.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of airlift circulating reactors for better mixing and reaction efficiency. The process typically includes the following steps :

    Addition of Starting Material and Solvent: 2-chloro-5-methylpyridine and carbon tetrachloride are added to the reactor.

    Catalyst Addition: Diisopropyl azodicarboxylate is added as a catalyst.

    Chlorination: Dry chlorine gas is introduced, and the reaction is carried out at elevated temperatures.

    Product Isolation: The product is isolated and purified using standard techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(dichloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Various substituted pyridines.

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Less chlorinated pyridine derivatives.

Scientific Research Applications

2-Chloro-5-(dichloromethyl)pyridine has several scientific research applications :

    Agriculture: It is used as an intermediate in the synthesis of insecticides and herbicides.

    Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical agents.

    Chemical Research: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound’s interactions with biological molecules are studied for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(dichloromethyl)pyridine involves its interaction with specific molecular targets . As a chlorinated acetylcholine analog, it acts as an agonist of the acetylcholine receptor, a type of ion channel activated by the neurotransmitter acetylcholine. This interaction leads to the activation of the receptor, resulting in various physiological effects. The compound’s insecticidal properties are attributed to its ability to bind to and activate acetylcholine receptors in insects, leading to their rapid demise.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(chloromethyl)pyridine: This compound is similar in structure but has only one chlorine atom on the methyl group.

    2-Chloro-5-methylpyridine: This compound lacks the dichloromethyl group and has a single chlorine atom on the pyridine ring.

    2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a dichloromethyl group.

Uniqueness

2-Chloro-5-(dichloromethyl)pyridine is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific insecticides and pharmaceuticals, where the dichloromethyl group plays a crucial role in the compound’s biological activity.

Properties

IUPAC Name

2-chloro-5-(dichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTIMXPPHQSLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344176
Record name 2-chloro-5-(dichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72637-18-4
Record name 2-chloro-5-(dichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The present invention relates to the preparation of 5-aminomethyl-2-chloropyridines by reacting a mixture of 5-chloromethyl-2-chloropyridine and 5-dichloromethyl-2-chloropyridine with substituted amines. The mixture of 5-chloromethyl-2-chloropyridine and 5-dichloromethyl-2-chloropyridine is obtained by chlorination of 5-methyl-2-chloropyridine.
[Compound]
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5-aminomethyl-2-chloropyridines
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substituted amines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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